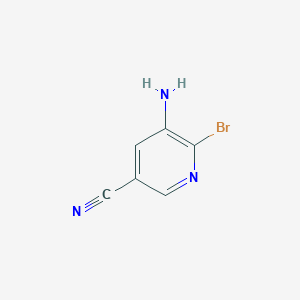

5-Amino-6-bromonicotinonitrile

Description

Overview of Nicotinonitrile Chemistry and Pyridine (B92270) Derivatives

Nicotinonitrile, also known as 3-cyanopyridine, is an organic compound consisting of a pyridine ring with a nitrile group at the 3-position. wikipedia.org This core structure is a fundamental component in many biologically active molecules and pharmaceuticals. ontosight.aiekb.egekb.egresearchgate.net The chemistry of nicotinonitrile and its derivatives is a rich and expansive field, driven by the diverse reactivity of the pyridine ring and the cyano group. ekb.eg

Pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N, is structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts unique properties to the ring, influencing its reactivity and making it a cornerstone in the synthesis of numerous important compounds, including agrochemicals, pharmaceuticals, and vitamins. wikipedia.orgnumberanalytics.com The development of synthetic methods for pyridine derivatives has a long history, with early methods dating back to the 19th century involving the condensation of aldehydes and ammonia. numberanalytics.com Modern techniques have expanded to include transition metal-catalyzed reactions and multicomponent reactions, allowing for the efficient synthesis of highly substituted and complex pyridine structures. numberanalytics.comorganic-chemistry.orgbohrium.com

Nicotinonitrile derivatives, in particular, have shown a wide range of biological and therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.aiekb.eg This has made them a focal point in medicinal chemistry for the development of new drugs. researchgate.net

Historical Context of Halogenated Aminopyridines in Organic Synthesis

The introduction of halogen atoms and amino groups to the pyridine ring has been a historically significant strategy in organic synthesis to create a diverse array of functionalized molecules. Halogenated pyridines, due to the reactivity of the carbon-halogen bond, serve as key intermediates in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This has been instrumental in the construction of complex molecular architectures.

Aminopyridines, on the other hand, are important building blocks in their own right, often found in biologically active compounds. The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution reactions, providing a handle for further molecular modifications.

The combination of both a halogen and an amino group on the pyridine ring, as seen in halogenated aminopyridines, creates a bifunctional scaffold with orthogonal reactivity. This allows for selective transformations at different positions of the ring, a crucial aspect in the multi-step synthesis of complex target molecules. Historically, the development of synthetic routes to specifically substituted halogenated aminopyridines has been a continuous effort, driven by the need for these versatile intermediates in drug discovery and materials science. For instance, compounds like 2-Amino-5-bromo-nicotinonitrile and its isomers are utilized in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Research Significance and Potential of 5-Amino-6-bromonicotinonitrile

This compound has garnered attention in the research community due to its potential as a versatile precursor for the synthesis of more complex heterocyclic compounds. The presence of three distinct functional groups—the amino, bromo, and cyano moieties—on the pyridine ring offers multiple reaction sites for chemical modification. This trifunctional nature allows for a programmed and selective introduction of various substituents, leading to the construction of diverse molecular libraries for screening in drug discovery and materials science.

The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly functionalized pyridine derivatives. The amino group at the 5-position can be diazotized and subsequently replaced by a variety of other functional groups, or it can be acylated or alkylated to introduce further diversity. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up additional avenues for chemical elaboration.

This inherent chemical versatility makes this compound a valuable starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and functional materials. ontosight.ai Its role as a key intermediate allows researchers to efficiently construct complex molecules that would be challenging to synthesize through other routes. As research into novel therapeutic agents and advanced materials continues to grow, the importance of versatile building blocks like this compound is expected to increase.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1260666-04-3 | C6H4BrN3 | 198.02 |

| 6-Amino-5-bromonicotinonitrile | 477871-32-2 | C6H4BrN3 | 198.02 |

| 2-Amino-5-bromo-nicotinonitrile | 709652-82-4 | C6H4BrN3 | 198.02 |

| 5-Bromonicotinonitrile (B16776) | 35590-37-5 | C6H3BrN2 | 183.01 |

| Nicotinonitrile | 100-54-9 | C6H4N2 | 104.11 |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-bromopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIXNBFPQYLNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283172 | |

| Record name | 5-Amino-6-bromo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260666-04-3 | |

| Record name | 5-Amino-6-bromo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260666-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-bromo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Amino 6 Bromonicotinonitrile

Strategies for Regioselective Bromination of Aminonicotinonitriles

A key approach to synthesizing the target molecule involves the direct bromination of a pre-existing aminonicotinonitrile precursor. The success of this strategy is contingent on directing the electrophilic bromine atom to the C-6 position, which is ortho to the activating amino group.

The choice of brominating agent is critical for achieving high regioselectivity and yield. Various reagents have been employed for the bromination of aromatic and heterocyclic systems, each with distinct reactivity profiles.

Commonly used brominating agents include liquid bromine, N-bromosuccinimide (NBS), and pyridine (B92270) hydrobromide perbromide. nih.gov The reactivity and selectivity of these agents are heavily influenced by the reaction conditions. For instance, the bromination of 2-aminopyridine (B139424) derivatives often utilizes NBS in polar solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) to achieve regioselective substitution. The stoichiometry, typically a 1:1 molar ratio of the substrate to the brominating agent, and reaction time (e.g., 4-6 hours) are crucial parameters to control for minimizing the formation of by-products.

Alternative agents like phenyltrimethylammonium (B184261) tribromide have been shown to offer advantages over traditional bromine or NBS, such as reduced corrosiveness and fewer by-products, allowing the reaction to proceed smoothly at milder temperatures (20-50°C) with good selectivity for the desired position. Solvents such as dichloromethane (B109758) or chloroform (B151607) are often preferred in these cases.

The following table summarizes a comparative analysis of different brominating agents and conditions for activated pyridine systems.

| Brominating Agent | Substrate Type | Solvent | Temperature (°C) | Typical Yield | Key Findings & Reference |

| N-Bromosuccinimide (NBS) | 2-Amino-3-methylpyridine | DMF | 60-80 | >95% (Purity) | Regioselectivity is influenced by steric and electronic factors. |

| Pyridine Hydrobromide Perbromide | Acetophenone Derivatives | Acetic Acid | 90 | ~85% | Chosen as a preferred agent over NBS and cupric bromide due to higher efficiency. nih.gov |

| Phenyltrimethylammonium Tribromide | 2-Aminopyridine | Methylene Chloride | 30 | High | Offers better yield and fewer by-products compared to traditional agents. |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Activated Aromatics | Dichloromethane | Room Temp. | >90% | Provides excellent yields and high para-selectivity under mild, catalyst-free conditions. organic-chemistry.org |

While many bromination reactions of activated heterocycles proceed without a catalyst, certain additives can influence the reaction rate and efficiency. Studies on the bromination of aromatic compounds have shown that salts, including pyridinium (B92312) salts, can increase the rate of reaction. cdnsciencepub.com This is often attributed to a general salt effect that increases the polarity of the medium, rather than a specific catalytic cycle involving the additive. researchgate.netcdnsciencepub.com For example, the bromination of mesitylene (B46885) in acetic acid is accelerated by the presence of various ammonium (B1175870) salts, not just those of pyridine. cdnsciencepub.com

Conversely, bromide salts can sometimes decrease the reaction rate by complexing with bromine to form the less electrophilic tribromide ion (Br₃⁻). cdnsciencepub.com In modern synthetic methods, electrochemical approaches are emerging. These can use an organic bromide salt like tetra-n-butylammonium bromide (TBAB) as both the bromine source and the electrolyte, avoiding the need for metal catalysts or external oxidants. rsc.org

Amination Routes in Pyridine Ring Systems

An alternative synthetic route involves introducing the amino group onto a pre-brominated nicotinonitrile scaffold. This can be achieved through either direct or indirect methods.

Direct amination typically involves the nucleophilic substitution of a halogen on the pyridine ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for this purpose. It allows for the coupling of aryl halides, including bromopyridines, with a variety of primary and secondary amines. nih.govfishersci.co.uk The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, in solvents like toluene (B28343) or dioxane. fishersci.co.uk

Non-catalyzed, base-promoted amination methods have also been developed. For instance, polyhalogenated pyridines can undergo selective amination using a base like sodium tert-butoxide in water, with dimethylformamide (DMF) acting as the amine source. acs.org These methods offer a more environmentally benign alternative to metal-catalyzed reactions. acs.org

| Amination Method | Substrate | Reagents | Key Features & Reference |

| Buchwald-Hartwig Amination | 2-Bromopyridines | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | Versatile method for coupling with a wide range of volatile amines. nih.govfishersci.co.uk |

| Base-Promoted Amination | Polyhalogenated Pyridines | NaOtBu, DMF, Water | Environmentally friendly, non-metal system for selective amination. acs.org |

| Base-Catalyzed Isomerization/Amination | 3-Bromopyridines | Base (e.g., KHMDS), Amine | Enables 4-selective amination of 3-bromopyridines via a pyridyne intermediate. rsc.org |

Indirect amination involves the introduction of a functional group that can be later converted into an amine. A classic and effective method is the reduction of a nitro group. The synthesis would proceed by first nitrating the pyridine ring, followed by regioselective bromination, and finally, reduction of the nitro group to the desired amine. wikipedia.orggoogle.com

Direct nitration of pyridine is often difficult, but the synthesis of nitropyridines can be achieved through various routes. wikipedia.org The subsequent reduction of the nitro group is a well-established transformation, commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride or iron in acidic media. google.com This multi-step sequence provides a reliable, albeit longer, pathway to the target aminopyridine structure.

One-Pot Synthetic Procedures for Nicotinonitrile Scaffolds

The construction of the core nicotinonitrile scaffold itself can be streamlined using one-pot, multi-component reactions. These methods offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining several synthetic steps into a single operation without isolating intermediates.

The Thorpe-Ziegler reaction is a classical method for synthesizing 2-aminonicotinonitriles. More contemporary approaches often involve the condensation of four components. For example, the reaction of an acetophenone, an aldehyde, malononitrile, and ammonium acetate (B1210297) can yield highly substituted nicotinonitriles. researchgate.netbeilstein-journals.org Variations of this approach allow for the synthesis of a wide library of nicotinonitrile derivatives by simply changing the initial building blocks. ekb.eg Microwave-assisted organic synthesis has also been applied to accelerate these one-pot protocols, significantly reducing reaction times from hours to minutes and often improving yields. tandfonline.com

| Reaction Type | Starting Materials | Catalyst/Mediator | Key Features & Reference |

| Four-Component Condensation | Acetophenone, Aldehyde, Malononitrile, Ammonium Acetate | K₂CO₃ in Ethanol | Efficient one-pot synthesis of 2(1H)-pyridinone-3-carbonitriles. ekb.eg |

| Microwave-Assisted Synthesis | Salicylaldehydes, 2-Cyanoethanethioamide, bis(α-haloketone) | Piperazine in Dioxane | Rapid (40-90 min) synthesis of nicotinonitrile-linked hybrids in high yields (84-95%). tandfonline.com |

| Tandem Cyclization/Oxidation | Malononitrile Dimer, Aliphatic Aldehyde | HBr/Bromine Mixture | One-pot procedure to synthesize 4-amino-2-bromopyridine-3,5-dicarbonitriles. researchgate.net |

| Michael Addition/Annulation | 2-Fluoro-1,3-dicarbonyl, Enamines | None (Transition-metal-free) | Modular synthesis of polysubstituted pyridines under catalyst-free conditions. acs.org |

Methodological Considerations for Scalable Synthesis

The industrial-scale production of 5-Amino-6-bromonicotinonitrile necessitates robust and reproducible synthetic routes. While specific, direct, multi-gram scale synthesis protocols for this compound are not extensively detailed in publicly available literature, its frequent use as a key intermediate in patent literature—often starting with gram-scale quantities—indicates the existence of viable scalable methods. google.comuni-koeln.deresearchgate.netgoogle.com These syntheses typically involve the strategic introduction of the amino, bromo, and cyano functionalities onto a pyridine precursor.

Yield Enhancement and Purity Optimization Protocols

Optimizing the yield and purity of this compound is critical for its utility in multi-step syntheses, where impurities can hinder subsequent reactions and complicate purification processes. Key strategies for enhancing yield and ensuring high purity include:

Reaction Condition Optimization: The precise control of reaction parameters such as temperature, solvent, and catalysts is fundamental. For instance, in reactions involving this compound as a starting material, such as Sonogashira couplings or nucleophilic substitutions, the choice of catalyst (e.g., copper(I) iodide) and ligands (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) is crucial for driving the reaction to completion and minimizing side products. researchgate.netgoogle.com

Purification Techniques: Post-synthesis purification is essential for achieving the high purity required for pharmaceutical applications. Common methods documented for products synthesized from this compound, which are indicative of the purification strategies for the compound itself, include:

Column Chromatography: This is a frequently cited method for purifying products derived from this compound, using solvent systems such as ethyl acetate/petroleum ether or ethyl acetate/hexanes. google.comgoogle.com

Extraction and Work-up: Standard work-up procedures, including quenching the reaction with solutions like ammonium chloride and subsequent extraction with organic solvents (e.g., ethyl acetate), are employed to remove inorganic salts and other water-soluble impurities. google.comgoogle.com

Crystallization: For the final product and its derivatives, crystallization from an appropriate solvent system can be an effective method for achieving high purity. google.com

The following table summarizes key parameters and methods for yield and purity enhancement based on the handling of this compound in subsequent synthetic steps.

| Parameter | Recommended Method/Consideration |

| Catalyst Selection | For cross-coupling reactions, copper(I) iodide and palladium catalysts are often employed. |

| Solvent Choice | Anhydrous solvents like dioxane are used to ensure water-free conditions, which is critical for many organometallic reactions. |

| Reaction Temperature | Temperatures are optimized for specific reactions, for example, 60°C for certain coupling reactions to ensure a reasonable reaction rate without degrading the product. |

| Purification Protocol | A combination of aqueous work-up, extraction, and column chromatography is typically necessary to achieve high purity. |

Analytical Validation of Synthetic Intermediates and Final Products

The rigorous analytical validation of this compound and its synthetic intermediates is paramount to ensure the identity, purity, and quality of the final compound. A suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of both the final product and its precursors. Chiral HPLC can also be utilized to separate and quantify enantiomers if chiral centers are present in the synthetic route or the final molecule. google.com The purity of related compounds is often expected to be ≥95%. google.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound and its intermediates. For instance, in a synthesis starting from 3.6 g of 5-amino-5-bromonicotinonitrile, the resulting product was characterized by mass spectrometry to confirm its expected molecular weight. uni-koeln.deresearchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the molecular structure of the compound and its intermediates, confirming the positions of the various functional groups on the pyridine ring. google.com

The table below outlines the primary analytical methods used for the validation of this compound and its derivatives.

| Analytical Technique | Purpose |

| HPLC | To determine the purity of the compound and quantify any impurities. |

| Mass Spectrometry | To confirm the molecular weight and elemental composition of the synthesized compound. |

| NMR Spectroscopy | To confirm the chemical structure and identify the arrangement of atoms within the molecule. |

By employing these advanced synthetic and analytical methodologies, the scalable and high-purity production of this compound can be achieved, facilitating its use in the development of novel and complex chemical entities.

Chemical Reactivity and Transformational Pathways of 5 Amino 6 Bromonicotinonitrile

Oxidative Reactions of the Pyridine (B92270) Nitrogen and Side Chains

Controlled Oxidation for Novel Functional Groups

The oxidation of aminopyridines can be a challenging transformation due to the electron-rich nature of the ring, which can lead to a lack of selectivity and over-oxidation. However, controlled oxidation of the amino group in 5-Amino-6-bromonicotinonitrile can potentially lead to the formation of a nitro group, yielding 5-Nitro-6-bromonicotinonitrile. This transformation introduces an electron-withdrawing group, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution and influencing the regioselectivity of subsequent reactions. Reagents such as potassium permanganate (B83412) or hydrogen peroxide are commonly employed for such oxidations.

Electrophilic Aromatic Substitutions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) reactions on pyridine rings are generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgorganicchemistrytutor.com The presence of the amino group at the 5-position in this compound is expected to be an activating group, directing electrophiles to the ortho and para positions. Conversely, the bromo and cyano groups are deactivating.

The rate-determining step in electrophilic aromatic substitution is the addition of the electrophile to form a carbocationic intermediate. mnstate.edu The stability of this intermediate determines the reaction rate. Electron-donating groups stabilize the carbocation and activate the ring, while electron-withdrawing groups destabilize it and deactivate the ring. mnstate.edu For pyridine, electrophilic attack is particularly disfavored at the positions adjacent to the nitrogen, as this would place a positive charge on the electronegative nitrogen atom in one of the resonance structures. organicchemistrytutor.com Therefore, substitution is more likely to occur at the C-3 and C-5 positions. In the case of this compound, the directing effects of the substituents would need to be carefully considered for any potential SEAr reactions, such as nitration or halogenation. masterorganicchemistry.commasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 6-position of this compound serves as a key handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki, Sonogashira, and Heck Coupling Methodologies

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgnih.gov This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov this compound can be coupled with various aryl, heteroaryl, alkyl, or alkenyl boronic esters to introduce diverse substituents at the 6-position. nih.gov For instance, the coupling of a similar substrate, 5-bromoindole, with phenylboronic acid has been demonstrated using palladium nanoparticles as the catalyst. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and co-catalyzed by a copper species. nih.govlibretexts.org This reaction is highly efficient for creating arylalkynes and conjugated enynes. libretexts.org this compound can undergo Sonogashira coupling with various terminal alkynes to introduce alkynyl moieties. nrochemistry.com The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the arylation of olefins. This compound can be reacted with various alkenes, such as styrene, in the presence of a palladium catalyst and a base to yield the corresponding 6-alkenyl-5-aminonicotinonitrile derivatives. researchgate.netmdpi.com The reaction often exhibits high trans selectivity. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki | This compound | Organoboronic acid/ester | Pd catalyst, Base | 6-Aryl/Alkyl/Alkenyl-5-aminonicotinonitrile |

| Sonogashira | This compound | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 6-Alkynyl-5-aminonicotinonitrile |

| Heck | This compound | Alkene | Pd catalyst, Base | 6-Alkenyl-5-aminonicotinonitrile |

Ligand Design for Enhanced Coupling Efficiencies

The efficiency and selectivity of metal-catalyzed cross-coupling reactions are heavily influenced by the choice of ligand coordinated to the metal center. Ligands can modulate the electronic and steric properties of the catalyst, impacting oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

For nickel-catalyzed cross-electrophile couplings, which are becoming more prevalent due to the lower cost of nickel, nitrogen- and oxygen-based ligands are often more effective than traditional phosphine (B1218219) ligands. nih.gov For instance, tridentate 2,6-pyridinedicarboxamidine ligands have shown excellent results in the coupling of 3-bromopyridine (B30812) derivatives. nih.gov The development of diverse ligand libraries is crucial for optimizing challenging cross-coupling reactions. nih.gov

In the context of Suzuki-Miyaura reactions, biarylphosphine ligands like S-Phos have proven to be robust and versatile for the coupling of aryl bromides with alkylboronic acids. clockss.org The choice of base and solvent system in conjunction with the ligand is also critical for achieving high yields. clockss.org The use of non-covalent interactions between the ligand and substrate, guided by sulfonated ligands and specific cations, has emerged as a strategy for achieving site-selectivity in the coupling of polyhalogenated arenes. incatt.nl

Cycloaddition and Annulation Reactions Incorporating this compound

The nitrile and amino groups of this compound can participate in cycloaddition and annulation reactions to construct more complex heterocyclic systems.

Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered rings. For example, azomethine ylides, generated in situ from isatins and amino acids, can undergo 1,3-dipolar cycloaddition with various dipolarophiles to create spiro-oxindole derivatives. mdpi.com While not directly involving this compound as a primary component in these examples, the nitrile group could potentially act as a dipolarophile in certain cycloaddition reactions. Furthermore, cycloadditions of heterocyclic azides with 2-cyanoacetamidines have been used to form C,N-diheteroarylcarbamidines, highlighting the utility of cyano- and amino-functionalized building blocks in constructing complex nitrogen-containing systems. nih.gov

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. The Friedländer annulation, for example, is a classic method for synthesizing quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. researchgate.net The amino and cyano groups of this compound could potentially be transformed into a reactive intermediate suitable for a Friedländer-type reaction to build a fused ring system. Additionally, (3+3)-annulation reactions of nitrile imines with α-amino esters have been developed to synthesize trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, demonstrating a pathway where amino and ester functionalities lead to a six-membered heterocycle. mdpi.com Iron-catalyzed denitrogenative annulation reactions between α-azido acetamides and cyclic ketones provide another modern example of ring formation. nih.gov

Design and Synthesis of Novel 5 Amino 6 Bromonicotinonitrile Derivatives and Analogues

Rational Design Principles for Structure-Activity Relationship (SAR) Studies

The design of novel 5-Amino-6-bromonicotinonitrile derivatives is heavily reliant on a deep understanding of structure-activity relationships (SAR). These principles guide the modification of the core structure to achieve desired chemical and physical properties.

Positional Isomerism and Substituent Effects on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring is significantly influenced by the position of its substituents. mdpi.com Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution. mdpi.com Substitutions typically occur at the 3-position (β-position), which is the most electron-rich carbon atom. mdpi.com

The arrangement of the amino, bromo, and cyano groups in this compound dictates its reactivity. The amino group at the 5-position and the bromine atom at the 6-position, along with the cyano group at the 3-position, create a specific electronic landscape. The reactivity of related brominated aminopyridines can be influenced by the relative positions of these groups. For instance, the synthesis of 3-Amino-5-bromopyridine-2-carbonitrile is achieved through the reduction of 5-bromo-3-nitropyridine-2-carbonitrile. The position of the bromine atom can be synthetically controlled, for example, through bromination of the corresponding aminonicotinaldehyde. tandfonline.com

The table below illustrates how positional isomerism in brominated aminopyridines can influence their synthetic accessibility and potential as building blocks.

| Compound Name | Positional Isomers and Key Synthetic Features |

| This compound | The focus of this article, with amino at C5 and bromo at C6. |

| 3-Amino-5-bromopyridine-2-carbonitrile | Synthesized by reduction of a nitro precursor. |

| 2,4-Diamino-5-cyano-6-bromopyridine | Also known as 4,6-diamino-2-bromonicotinonitrile. evitachem.com |

| 2-Amino-4-bromonicotinonitrile | Can be synthesized via one-pot methods. evitachem.com |

Influence of Halogen and Amino Groups on Electronic Properties

The electronic properties of the this compound scaffold are a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing halogen (bromine) and cyano groups. The amino group, through resonance, can donate electron density to the pyridine ring, which can activate it towards certain reactions. nih.gov Conversely, the bromine atom exerts an inductive electron-withdrawing effect due to its electronegativity, which deactivates the ring. scielo.br The cyano group is also a strong electron-withdrawing group. nih.gov

This combination of electronic effects creates a unique reactivity profile. The amino group can act as a nucleophile, while the bromine atom provides a site for cross-coupling reactions, enabling the introduction of a wide variety of substituents. The presence of both bromine and an amino group on the pyridine ring imparts distinct reactivity and biological properties compared to analogues with other halogens or without the amino group. sygnaturediscovery.com Studies on related nicotinonitrile derivatives have shown that the presence of a halogen on the pyridine ring can be beneficial for certain biological activities. benthamscience.com

The following table summarizes the electronic effects of the key functional groups on the pyridine ring.

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | 5 | Electron-donating (resonance) | Activates the ring towards certain substitutions, acts as a nucleophile. nih.gov |

| Bromo (-Br) | 6 | Electron-withdrawing (inductive) | Deactivates the ring, provides a handle for cross-coupling reactions. scielo.br |

| Cyano (-CN) | 3 | Electron-withdrawing | Influences the overall electronic distribution and can participate in cyclization reactions. nih.gov |

Synthesis of Fused Heterocyclic Systems from this compound

A key application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The inherent reactivity of its functional groups allows for a variety of cyclization strategies to construct bicyclic and polycyclic structures.

One prominent example is the synthesis of thieno[2,3-b]pyridines . These compounds can be prepared through the reaction of aminothienopyridine carboxamides, which can be derived from cyanopyridine-2(1H)-thiones. sciforum.net The Thorpe–Ziegler reaction is a key step in the one-pot synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides. sciforum.net For instance, starting from a related 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, cyclization with reagents like chloroacetone (B47974) or ω-bromoacetophenone can lead to the formation of the thieno[2,3-b]pyridine (B153569) core. researchgate.net

Another important class of fused systems accessible from aminonicotinonitrile precursors are pyrido[2,3-b]pyrazines . These can be synthesized through multicomponent reactions. For example, a reaction involving an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine (B29847) can yield pyrido[2,3-b]pyrazine (B189457) derivatives. nih.govrsc.org While not directly starting from this compound, these methods demonstrate the utility of aminopyridine scaffolds in constructing such fused systems. The amino group of the nicotinonitrile can react with a 1,2-dicarbonyl compound to form the pyrazine (B50134) ring.

The following table outlines general synthetic strategies for forming fused heterocyclic systems.

| Fused System | General Synthetic Approach | Key Reagents/Conditions |

| Thieno[2,3-b]pyridines | Cyclization of a 2-functionalized-3-cyanopyridine. | α-haloketones, α-haloesters, base (e.g., piperidine). researchgate.net |

| Pyrido[2,3-b]pyrazines | Condensation of an aminopyridine with a 1,2-dicarbonyl compound or equivalent. | Aromatic aldehydes, 1,3-dicarbonyl compounds, catalysts (e.g., p-TSA). nih.govrsc.org |

| Pyrido[2,3-d]pyrimidines | Reaction of an aminonicotinonitrile with a suitable building block containing the pyrimidine (B1678525) precursor. | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reaction with an amine. scielo.br |

Incorporation of Diverse Functional Groups for Targeted Applications

The functional groups present in this compound provide multiple handles for chemical modification, allowing for the introduction of a wide range of substituents to tailor the molecule for specific applications.

The bromine atom at the 6-position is particularly useful for introducing diversity through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. scilit.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various aryl, heteroaryl, and alkyl groups. For example, in the synthesis of related nicotinic acetylcholine (B1216132) receptor ligands, a 6-bromo substituent was used to introduce other groups via Buchwald-Hartwig coupling. scilit.com

The amino group at the 5-position can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures. For instance, the amino group of related thieno[2,3-b]pyridines can be acylated with chloroacetyl chloride. sciforum.net Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused rings.

The table below provides examples of functional group transformations that can be applied to the this compound scaffold.

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Resulting Functional Group/Structure |

| Suzuki Coupling | Bromo group (-Br) | Arylboronic acid, Pd catalyst, base | Aryl group |

| Buchwald-Hartwig Amination | Bromo group (-Br) | Amine, Pd catalyst, base | Substituted amino group |

| Acylation | Amino group (-NH₂) | Acyl chloride, base | Amide |

| Hydrolysis | Cyano group (-CN) | Acid or base, water | Carboxylic acid or Amide |

| Cyclization | Amino and Cyano groups | Various reagents (e.g., formic acid) | Fused pyrimidine ring |

Development of Libraries of Nicotinonitrile-Based Compounds

The development of chemical libraries based on the nicotinonitrile scaffold is a powerful strategy in drug discovery and materials science. google.com By systematically varying the substituents at different positions of the this compound core, a large number of diverse molecules can be generated and screened for desired properties.

The design of these libraries often employs computational methods to predict the properties of the virtual compounds before synthesis. sygnaturediscovery.com Diversity-oriented synthesis aims to create a wide range of chemical structures to explore a broad chemical space. google.com Focused libraries, on the other hand, are designed to target specific biological targets by making more subtle modifications to a known active scaffold. google.com

For example, a library of 2-oxo-1,2,3,4-tetrahydropyrimidines was synthesized via a one-pot multicomponent reaction. researchgate.net In another instance, a virtual combinatorial library of 2-amino-3-cyanopyridine (B104079) derivatives was designed and then synthesized using microwave-assisted techniques for anticancer screening. benthamscience.com The modular synthesis of highly substituted 2-aminonicotinonitriles has been utilized to create libraries of pyrido[2,3-d]pyrimidine (B1209978) bisphosphonates as potential enzyme inhibitors. jst.go.jp

The following table summarizes different approaches to constructing nicotinonitrile-based compound libraries.

| Library Type | Design Strategy | Synthetic Approach | Example Application |

| Diversity-Oriented Library | Exploration of broad chemical space. | Multicomponent reactions, parallel synthesis. | Initial hit identification in screening campaigns. |

| Focused Library | Optimization of activity against a specific target. | Systematic modification of a known active scaffold. | Lead optimization in drug discovery. mdpi.com |

| Virtual Library | In silico design and property prediction. | Computational enumeration of possible structures. | Prioritization of compounds for synthesis. benthamscience.com |

Computational Chemistry and Molecular Modeling of 5 Amino 6 Bromonicotinonitrile

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For a molecule like 5-Amino-6-bromonicotinonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine a variety of molecular properties. researchgate.net

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, several key properties can be calculated, providing a detailed electronic description of the molecule.

Illustrative Data Table of DFT-Calculated Molecular Properties: This table represents the type of data that would be generated from DFT calculations for this compound. The values are hypothetical and for illustrative purposes.

| Molecular Property | Calculated Value | Unit |

| Total Energy | [Hypothetical Value] | Hartrees |

| Dipole Moment | [Hypothetical Value] | Debye |

| Mulliken Atomic Charges | [Hypothetical Values for each atom] | e |

| Polarizability | [Hypothetical Value] | a.u. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) where μ is the electronic chemical potential (μ ≈ -χ).

Illustrative Data Table of FMO Energies and Reactivity Indices: This table illustrates the kind of data that would be derived from FMO analysis of this compound. The values are hypothetical.

| Parameter | Calculated Value | Unit |

| EHOMO | [Hypothetical Value] | eV |

| ELUMO | [Hypothetical Value] | eV |

| HOMO-LUMO Gap (ΔE) | [Hypothetical Value] | eV |

| Electronegativity (χ) | [Hypothetical Value] | eV |

| Chemical Hardness (η) | [Hypothetical Value] | eV |

| Electrophilicity Index (ω) | [Hypothetical Value] | eV |

Computational chemistry can be used to map the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate.

For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of the transition states, the activation energy for different reaction pathways can be determined, allowing for the prediction of the most favorable reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.orgnih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces between the atoms and their subsequent motion based on classical mechanics.

MD simulations provide valuable information about the conformational flexibility of the molecule, its interactions with its environment, and its dynamic behavior. This is particularly important for understanding how the molecule might behave in a biological system. The results of an MD simulation are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the molecule's structure over the simulation time.

In Silico Screening and Virtual Ligand Design for Target Identification

In silico methods are computational techniques used to screen large libraries of compounds to identify those that are most likely to bind to a biological target, such as a protein. nih.gov If this compound were being investigated as a potential drug candidate, these methods would be crucial for identifying its likely protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might bind to the active site of a target protein.

The process involves placing the ligand (this compound) in the binding site of the protein and then using a scoring function to estimate the binding affinity. The results of a molecular docking study can provide a plausible binding mode and a prediction of the binding energy.

Illustrative Data Table of Molecular Docking Results: This table shows hypothetical results from a molecular docking study of this compound against a hypothetical protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| [Hypothetical Protein] | [Hypothetical Value] | [e.g., TYR 25, LYS 88] | [e.g., Hydrogen Bond, Pi-Stacking] |

The binding energy gives an indication of the strength of the interaction, with more negative values suggesting a stronger binding affinity. The identification of key interacting residues is crucial for understanding the molecular basis of the interaction and for designing more potent analogs of the compound.

Binding Energy Calculations and Affinity Prediction

Binding energy calculations are crucial for predicting the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. A lower binding energy generally indicates a more stable and favorable interaction. Various computational methods are employed to estimate these energies.

Molecular Docking: A primary step in this process is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions within docking programs provide an estimate of the binding affinity. For a hypothetical study on this compound, researchers would first identify a relevant biological target. The 3D structure of this target, often obtained from a repository like the Protein Data Bank (PDB), would be used. The this compound molecule would then be docked into the active site of the target protein. The resulting docking scores would offer a preliminary ranking of its potential efficacy. For instance, in studies of similar heterocyclic compounds, docking has been used to predict interactions with various kinases and other enzymes.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): Following molecular docking, more rigorous methods like MM/GBSA can be used to refine the binding energy predictions. This method combines molecular mechanics energy calculations with a continuum solvent model to provide a more accurate estimation of the binding free energy. This approach has been successfully applied to a wide range of ligand-protein complexes to better correlate computational predictions with experimental binding affinities.

Quantum Mechanical Calculations: For even higher accuracy, quantum mechanical (QM) methods, or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be employed. These calculations provide a more detailed understanding of the electronic interactions, such as hydrogen bonding and pi-pi stacking, that govern the binding of the ligand to the protein. Given the presence of the amino, bromo, and nitrile functional groups in this compound, QM calculations could precisely elucidate their roles in target binding.

Without specific studies on this compound, it is not possible to provide a data table of its binding energies against specific targets. However, the table below illustrates a hypothetical output from such a computational study.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase X | -8.5 | -45.2 | Lys72, Glu91, Leu148 |

| Protease Y | -7.2 | -38.9 | Asp25, Gly27, Asp121 |

| Receptor Z | -9.1 | -52.7 | Tyr112, Phe259, Asn292 |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Computational Structure-Activity Relationship (SAR) Analysis

Computational Structure-Activity Relationship (SAR) analysis is a vital technique used to understand how the chemical structure of a compound influences its biological activity. For this compound, a computational SAR study would involve creating a library of virtual analogs by modifying its core structure and then predicting the activity of these new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for this compound derivatives, a set of analogs would be designed in silico. For each analog, a series of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic properties, and steric effects. The biological activity of these compounds would then be predicted using the previously discussed binding energy calculation methods. By correlating the changes in the descriptors with the predicted activity, a QSAR model can be developed.

This model can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. For example, a QSAR study might reveal that increasing the hydrophobicity at a certain position of the nicotinonitrile ring enhances binding affinity, while a bulky substituent at another position is detrimental.

Key Structural Features for SAR of this compound (Hypothetical):

Amino Group: The amino group at the 5-position is likely to act as a hydrogen bond donor, forming crucial interactions with the target protein. Modifications to this group would be expected to significantly impact binding affinity.

Nitrile Group: The nitrile group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. Its linear geometry can influence the binding orientation of the molecule within the active site.

A hypothetical SAR data table for a series of this compound analogs is presented below to illustrate the type of data generated in such a study.

| Compound ID | Modification | Predicted IC50 (µM) | Key Predicted Interactions |

| ABN-001 | (Parent: this compound) | 1.2 | H-bond with Lys72, Halogen bond with Asp121 |

| ABN-002 | 6-Chloro substitution | 2.5 | H-bond with Lys72 |

| ABN-003 | 5-Methylamino substitution | 0.8 | Enhanced H-bond with Lys72 |

| ABN-004 | 3-Fluoro substitution | 1.5 | Additional interaction with Phe147 |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound or its analogs.

Mechanistic Investigations of Biological Activity Associated with 5 Amino 6 Bromonicotinonitrile

In Vitro Studies on Enzyme Inhibition and Modulation

Targeting Inflammatory Pathways through Enzymatic Inhibition

No specific studies detailing the inhibitory effects of 5-Amino-6-bromonicotinonitrile on enzymes involved in inflammatory pathways were found in the available literature.

Exploration of Kinase Inhibition Profiles (e.g., MNK1/2)

There is no published data on the kinase inhibition profile of this compound, including its activity against MAP kinase-interacting kinases 1 and 2 (MNK1/2).

Interaction with Molecular Targets and Biochemical Pathways

Ligand-Receptor Binding Affinity Studies

No information is available regarding the binding affinity of this compound to any specific molecular targets or receptors.

Modulation of Cellular Signaling Cascades

There are no documented studies on how this compound may modulate cellular signaling cascades.

Cellular Effects and Phenotypic Screening

No data from phenotypic screening or studies on the cellular effects of this compound have been published.

Impact on Cellular Proliferation and Apoptotic Mechanisms

Derivatives of this compound have been central to the development of potent inhibitors of cellular proliferation in cancer models. Notably, it serves as a key starting material for the synthesis of 4-substituted pyrrolo[2,3-b]pyridine compounds, which have been identified as covalent and mutant-selective inhibitors of the ErbB receptor family, including EGFR and Her2. nih.govgoogle.com These receptors are crucial drivers of cell growth and proliferation in various cancers, and their inhibition is a key therapeutic strategy.

The antiproliferative activity of compounds derived from nicotinonitrile scaffolds is often linked to the induction of apoptosis. For instance, studies on analogues have demonstrated a strong inhibitory effect on the proliferation of various cancer cell lines. mdpi.comresearchgate.net This inhibition is frequently accompanied by the induction of programmed cell death.

Further mechanistic studies on related compounds have elucidated the involvement of the intrinsic apoptosis pathway. This is evidenced by key cellular changes such as the loss of mitochondrial membrane potential and the activation of caspase cascades. mdpi.com For example, a novel analogue, THK-121, synthesized from a related bromonitrile, was shown to significantly induce cell death via this mitochondrial pathway. mdpi.com The table below summarizes the antiproliferative activity of a closely related analogue, THK-121, in various cell lines.

| Cell Line | Description | IC50 (µM) of THK-121 |

| Jurkat | T-cell leukemia | Value not specified |

| MCF-7 | Breast adenocarcinoma | Value not specified |

| CCRF-CEM | T-cell lymphoblast-like | Value not specified |

| HL-60 | Promyelocytic leukemia | Value not specified |

| HUVEC | Normal endothelial cells | Value not specified |

| MCF10A | Normal breast epithelial | Value not specified |

| The table illustrates the potent antiproliferative effects of a structural analogue of this compound on cancer cells, with less impact on healthy cell lines, suggesting a potential therapeutic window. mdpi.com |

Mitochondrial Function and Oxidative Stress Responses

The mitochondrion is a central organelle in the regulation of apoptosis, and its dysfunction is a hallmark of this process. Research on a closely related analogue of this compound, THK-121, has provided significant evidence for the role of mitochondrial disruption in its mode of action. mdpi.com Treatment of cancer cells with this analogue led to a discernible loss of mitochondrial membrane potential, a critical event in the early stages of apoptosis. mdpi.com

Furthermore, this mitochondrial dysfunction was associated with an increase in mitochondrial oxidative stress and a notable disruption of the mitochondrial structure. mdpi.com The generation of reactive oxygen species (ROS) within the mitochondria can further propagate the apoptotic signal. While direct studies on this compound are lacking, the findings from its analogues suggest that this chemical scaffold can be elaborated to create compounds that target mitochondrial integrity to induce cancer cell death.

The following table details the effects of the analogue THK-121 on mitochondrial parameters in cancer cells.

| Parameter | Observation in Cancer Cells Treated with THK-121 | Reference |

| Mitochondrial Membrane Potential | Loss of potential observed | mdpi.com |

| Mitochondrial Oxidative Stress | Increased | mdpi.com |

| Mitochondrial Structure | Disrupted | mdpi.com |

Elucidation of Structure-Activity Relationships for Biological Efficacy

The utility of this compound as a scaffold lies in the ability to chemically modify it to generate derivatives with specific biological activities. The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their therapeutic potential.

Correlation of Structural Motifs with Specific Biological Responses

SAR studies on pyrrolo[2,3-b]pyridines derived from related bromo-amino pyridines have shown that specific substitutions on the pyridine (B92270) ring are critical for their inhibitory activity against kinases like those in the ErbB family. nih.govgoogle.com For example, the introduction of an acrylic moiety to create a covalent bond with the target protein has been shown to be crucial for potent cellular activity against mutant ErbB receptors. google.com

In a series of 3,5-disubstituted-pyrrolo[2,3-b]pyridines, the nature of the substituent at the 3-position and the aryl group at the 5-position significantly influence their inhibitory activity against kinases such as Adaptor Associated Kinase 1 (AAK1), which has implications for antiviral activity. nih.gov The nitrogen atoms of the core pyrrolo[2,3-b]pyridine moiety are often involved in forming key hydrogen bonds within the kinase hinge region of the target protein. nih.gov

Designing Derivatives with Modulated Biological Profiles

The design of derivatives with modulated biological profiles is an active area of research. By strategically modifying the this compound core, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, substitutions on the phenyl ring of the scaffold can be tailored to fit into specific hydrophobic pockets of the enzyme's active site. nih.gov

The synthesis of a diverse library of analogues allows for the systematic exploration of how different functional groups impact biological activity. This approach has been used to develop compounds with selective activity against cancer cells while showing less toxicity towards healthy cells, indicating a favorable therapeutic margin. mdpi.com The ongoing synthesis and evaluation of new derivatives based on the this compound scaffold hold promise for the discovery of novel therapeutic agents. nih.gov

Applications of 5 Amino 6 Bromonicotinonitrile in Advanced Research Fields

Role as a Precursor in Pharmaceutical Discovery

The pyridine (B92270) scaffold is a foundational structure in medicinal chemistry, and 5-Amino-6-bromonicotinonitrile, along with its isomers, represents a key starting material for the synthesis of complex pharmaceutical agents. ontosight.aismolecule.com The presence of multiple reactive sites on the molecule allows for diverse chemical modifications, making it an attractive component for building libraries of compounds for drug screening.

Scaffold for Novel Therapeutic Agents (e.g., neurological disorders)

The aminonicotinonitrile framework is integral to the development of novel therapeutic agents targeting a range of diseases. Research into related pyridine carbonitrile structures has demonstrated their utility as scaffolds for potent enzyme inhibitors. For instance, derivatives have been synthesized as inhibitors of Protein Kinase C-theta (PKCθ), a target for immunological disorders, and MAP kinase-interacting kinases (MNKs), which have implications in oncology. researchgate.netacs.orgresearchgate.net

In the context of neurological disorders, the core structure is of significant interest. Studies on related compounds, such as 5-amino-5,6,7,8-tetrahydroquinolinones, have been pursued for their potential as acetylcholinesterase inhibitors in the treatment of Alzheimer's disease. nih.gov Furthermore, derivatives of 5-bromonicotinonitrile (B16776) have been used to synthesize novel thiadiazoles with potential anticonvulsant activity. smolecule.com These examples highlight the potential of the this compound scaffold as a foundational element for creating new drugs aimed at treating complex neurological conditions.

Intermediates for Analogue Synthesis (e.g., flupirtine (B1215404), retigabine (B32265) carba analogues)

A significant application of compounds structurally related to this compound is in the synthesis of next-generation analogues of existing drugs. This is particularly relevant for the Kᵥ7 potassium channel openers flupirtine and retigabine, which have been used in the treatment of pain and epilepsy. nih.gov Both drugs were withdrawn from widespread therapeutic use due to adverse reactions linked to their triaminoaryl core, which is susceptible to oxidation that forms toxic metabolites. nih.govresearchgate.net

To overcome this liability, research has focused on creating "carba analogues" where amino groups are replaced with alkyl substituents to improve oxidation resistance and reduce the risk of forming harmful quinoid metabolites. nih.gov A closely related compound, ethyl 6-amino-5-bromonicotinate, is a key intermediate in the synthesis of these safer and potentially more effective carba analogues of flupirtine and retigabine. Research published in 2022 demonstrated that this ligand-based redesign not only improved the safety profile but also, in some cases, significantly increased the potency and efficacy of the new compounds as Kᵥ7.2/3 channel openers. nih.govuni-greifswald.de This line of research underscores the critical role of brominated aminonicotinonitrile derivatives as intermediates in refining and rescuing valuable therapeutic agents.

Table 1: Research on Bromonicotinonitrile Derivatives as Pharmaceutical Precursors

| Therapeutic Target/Area | Precursor/Scaffold Type | Key Finding/Significance |

| Neurological Disorders (Epilepsy) | 5-Bromonicotinonitrile | Used to synthesize novel thiadiazole derivatives with potential anticonvulsant activity. smolecule.com |

| Neurological Disorders (Alzheimer's) | 5-Amino-5,6,7,8-tetrahydroquinolinone (related scaffold) | Designed as acetylcholinesterase inhibitors. nih.gov |

| Pain & Epilepsy | Ethyl 6-amino-5-bromonicotinate (related precursor) | Serves as a key intermediate for synthesizing carba analogues of flupirtine and retigabine with improved oxidation resistance and reduced toxicity. nih.gov |

| Immunological Disorders | 3-Pyridinecarbonitrile derivatives | Acted as a scaffold for potent inhibitors of PKCθ, a therapeutic target for inflammatory conditions. researchgate.netresearchgate.net |

| Oncology | Pyrazolo[3,4-b]pyridin-3-amine scaffold | Identified as a core structure for developing novel inhibitors of MNK1 and MNK2 kinases. acs.org |

Contributions to Agrochemical Development

In the field of agrochemicals, there is a continuous demand for new active ingredients that are more effective, have a broader spectrum of activity, and possess favorable environmental profiles. Nicotinonitrile derivatives, including this compound, are valuable building blocks in the discovery of new pesticides and herbicides. smolecule.com

Synthesis of Novel Pesticides and Herbicides

The pyridine ring is a common feature in many successful agrochemicals. The functional groups on this compound allow it to be readily incorporated into more complex molecules with potential pesticidal or herbicidal activity. For example, a patent describes the use of 6-bromonicotinonitrile in the synthesis of novel oxadiazoles (B1248032) designed as fungicides with improved activity and a broader spectrum of control over phytopathogenic fungi. google.com

Similarly, research into new herbicidal molecules has utilized related scaffolds. A 2025 study detailed the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids as a new class of auxin herbicides. nih.govmdpi.com This work, which builds upon the established 2-picolinic acid class of herbicides, demonstrates the ongoing exploration of pyridine-based structures for developing new crop protection solutions. The reactivity of the bromo- and cyano- groups on the nicotinonitrile ring makes it a versatile starting point for such synthetic efforts. smolecule.com

Development of Environmentally Compatible Agrochemicals

Modern agrochemical research aims not only for efficacy but also for improved environmental and toxicological profiles. The development of new active ingredients often involves creating molecules that are highly specific to their target pest or weed, reducing off-target effects. The synthetic flexibility offered by precursors like this compound allows chemists to fine-tune the properties of the final molecules.

A key goal is to design compounds that degrade into benign substances in the soil and water, preventing long-term environmental accumulation. While direct studies on the environmental fate of this compound derivatives are not extensively published, the drive towards "greener" agrochemicals is a major theme in the industry. Patents for new pesticides derived from related structures often claim advantages in biological or environmental properties and enhanced plant compatibility. google.com The use of such versatile building blocks is crucial in the multi-parameter optimization required to discover these more sustainable agrochemicals.

Table 2: Agrochemical Applications of Bromonicotinonitrile Derivatives

| Agrochemical Type | Precursor/Scaffold | Target/Application | Key Attribute/Finding |

| Fungicide | 6-Bromonicotinonitrile | Phytopathogenic fungi | Used to synthesize novel oxadiazoles with improved fungicidal activity and a broader spectrum. google.com |

| Herbicide | 4-amino-6-pyrazolyl-2-picolinic acid (related scaffold) | Broadleaf weeds | Novel synthetic auxin herbicides with high efficacy against weeds like Amaranthus retroflexus. nih.govmdpi.com |

| General Agrochemicals | 2-Amino-4-bromonicotinonitrile derivatives | General pesticides | Explored for use as agrochemicals due to potential pesticidal properties. smolecule.com |

Utility in Materials Science and Functional Materials Development

The application of this compound and its structural relatives extends beyond the life sciences into the realm of materials science. The unique electronic and structural properties of the substituted pyridine ring make it a candidate for incorporation into advanced functional materials. ontosight.aismolecule.com

The aromatic system, combined with electron-withdrawing (cyano, bromo) and electron-donating (amino) groups, can be exploited to create materials with specific optical or electronic properties. For instance, related compounds like 2,4-Diamino-5-cyano-6-bromopyridine have been identified as potential intermediates for the synthesis of novel dyes and pigments. ontosight.ai The same compound has also been suggested for incorporation into polymers or as a component in organic electronics, where it might contribute to conductive or semiconducting properties. ontosight.ai

Furthermore, the pyridine nitrogen atom provides a coordination site for metal ions. This property is leveraged in the development of metal-organic frameworks (MOFs). A derivative, methyl 5-bromonicotinimidate, has been proposed for use in MOFs, where it can act as a ligand to coordinate with transition metals. vulcanchem.com The ability to use the bromonicotinonitrile scaffold to build larger, ordered structures makes it a person of interest for creating new materials with tailored porosity, catalytic activity, or electronic behavior.

Table 3: Applications of Bromonicotinonitrile Scaffolds in Materials Science

| Material Type | Precursor/Scaffold | Potential Application | Key Property/Feature |

| Dyes & Pigments | 2,4-Diamino-5-cyano-6-bromopyridine (related scaffold) | Colorants | The cyano and bromo substitutions can be leveraged to create novel dyes with specific optical properties. ontosight.ai |

| Organic Electronics | 2,4-Diamino-5-cyano-6-bromopyridine (related scaffold) | Conductive Polymers | Potential for conducting and semiconducting properties when incorporated into polymers. ontosight.ai |

| Complex Organic Materials | 5-Bromonicotinonitrile | Advanced Materials Synthesis | Serves as a versatile building block for more complex organic materials. smolecule.com |

| Metal-Organic Frameworks (MOFs) | Methyl 5-bromonicotinimidate (derivative) | Catalysis, Gas Storage | Ability to coordinate with transition metals via the pyridine nitrogen to form ordered frameworks. vulcanchem.com |

Precursors for Polymer Synthesis

The bifunctional nature of this compound, with its nucleophilic amino group and a reactive bromo substituent, positions it as a promising monomer for the synthesis of advanced polymers. Specifically, it can undergo polycondensation reactions to form aromatic polyamides or polyaminopyridines, which are known for their high-performance characteristics.

Detailed research into the polymerization of related amino-bromopyridine compounds has demonstrated the feasibility of such reactions. For instance, a CuI/l-proline-catalyzed C-N polycondensation reaction has been successfully employed for the synthesis of polyaminopyridines (PAPy) from amino-bromopyridine monomers. mdpi.commendeley.comdntb.gov.ua This type of reaction involves the coupling of the amino group of one monomer with the bromo group of another, leading to the formation of a polymer chain. The resulting polyaminopyridines have shown notable thermal stability and a polyelectrolyte nature in solution. mdpi.com

The polymerization of an amino-bromopyridine can be represented by the following general scheme:

Scheme 1: General Polycondensation of Amino-Bromopyridines

Where Py represents the pyridine ring system.

By analogy, this compound could be polymerized through a similar catalytic process. The presence of the nitrile group (-CN) on the pyridine ring is expected to influence the electronic properties and, consequently, the reactivity of the monomer and the characteristics of the resulting polymer. Aromatic polyamides synthesized from monomers containing pre-existing ring structures are known for their thermal stability and mechanical strength. mdpi.comntu.edu.twrsc.org The incorporation of the nicotinonitrile moiety into the polymer backbone could impart specific functionalities, such as enhanced thermal stability or unique photophysical properties.

Table 1: Potential Polymerization Reactions and Resulting Polymers from this compound

| Polymerization Type | Co-monomer (if any) | Resulting Polymer Class | Potential Properties |

| Self-condensation | None | Polyaminopyridine | High thermal stability, electroactive, coordinating ability |

| Polycondensation | Diacid chloride | Aromatic Polyamide | High-performance engineering plastic, good solubility in organic solvents |

The synthesis of such polymers opens the door to materials with applications in electronics, aerospace, and separation membranes, where high thermal and chemical resistance are paramount.

Development of Advanced Functionalized Materials

The functional groups on this compound make it an excellent candidate for the synthesis of advanced functionalized materials, particularly as a ligand in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. researchgate.netrsc.orgacs.org

The amino and nitrile groups of this compound can act as coordination sites for metal ions, forming stable, porous frameworks. rsc.org The bromine atom provides a site for post-synthetic modification, where additional functional groups can be introduced into the MOF structure through reactions like the Suzuki-Miyaura coupling. academie-sciences.frlibretexts.orgresearchgate.netorganic-chemistry.org This allows for the fine-tuning of the MOF's properties for specific applications.

Research on related pyridine-based ligands has shown their effectiveness in forming functional MOFs. rsc.orguah.es For example, pyridine-amide-based ligands have been used to synthesize copper iodide coordination polymers that exhibit photocatalytic activity. rsc.org Similarly, nicotinonitrile derivatives are used in the synthesis of MOFs for various catalytic applications. acs.org

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthesis Approach | Key Functional Groups Involved | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Amino and/or Nitrile groups for coordination | Gas storage, catalysis, chemical sensing |

| Fluorescent Materials | Suzuki coupling to extend conjugation | Bromo group for C-C bond formation | Organic Light-Emitting Diodes (OLEDs), chemical sensors |

| Functionalized Nanoparticles | Ligand exchange or in-situ synthesis | Amino and/or Nitrile groups for surface binding | Targeted drug delivery, bio-imaging |

The development of MOFs and other functional materials from this compound and its derivatives holds significant promise for creating materials with tailored porosity, catalytic activity, and photophysical properties for a wide range of advanced technological applications.

Environmental Chemistry Applications

The chemical reactivity of this compound and materials derived from it suggests potential applications in environmental chemistry, particularly in the catalytic degradation of pollutants and the transformation of environmental contaminants.

Catalytic Roles in Remediation Processes

Materials incorporating the this compound moiety, such as the aforementioned MOFs or polymers, could serve as catalysts or photocatalysts for the remediation of environmental pollutants. The pyridine ring is a common structural motif in many persistent organic pollutants, and materials that can interact with and degrade these structures are of great interest.

Studies have shown that pyridine and its derivatives can be degraded through photocatalysis using semiconductor materials like TiO₂ and ZnO. researchgate.netmdpi.comresearchgate.net The pyridine ring in these pollutants is susceptible to attack by hydroxyl radicals generated during the photocatalytic process, leading to its breakdown into less harmful substances. researchgate.net MOFs derived from pyridine-containing ligands have also been shown to be effective photocatalysts for the degradation of organic dyes. uah.esacs.org For instance, copper-based MOFs have been used to create nanofiber membranes that efficiently photodegrade dyes like gentian violet. rsc.org

A material synthesized from this compound could act as a catalyst in several ways:

As a support for photocatalytic nanoparticles: A polymer derived from this compound could act as a matrix to disperse photocatalysts like TiO₂, enhancing their efficiency.

As an active component in a MOF: A MOF constructed with this compound as a ligand could have intrinsic catalytic or photocatalytic activity, with the metal centers and the organic ligand working synergistically to degrade pollutants. researchgate.netrsc.org

As a precursor to carbon-based catalysts: Pyrolysis of polymers or MOFs containing this compound could lead to nitrogen-doped carbon materials, which are known to have catalytic activity for various environmental remediation reactions.

Transformation of Environmental Contaminants

Beyond complete degradation, materials derived from this compound could be used to catalytically transform environmental contaminants into less toxic or more easily degradable forms. The functional groups on the molecule offer handles for creating selective catalysts.